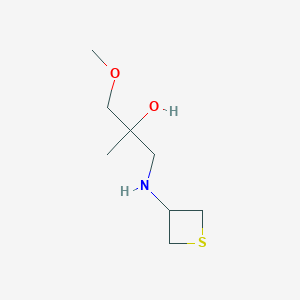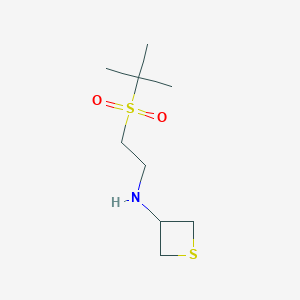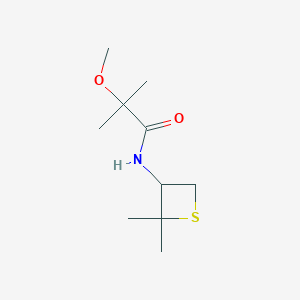
1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride is a chemical compound with the molecular formula C5H9ClFNO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The resulting intermediate is then reacted with ethanone to form the final product. The hydrochloride salt is obtained by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoroazetidine hydrochloride
- 3,3-Difluoroazetidine hydrochloride
- Azetidine hydrochloride
Comparison: 1-(3-Fluoroazetidin-3-yl)ethanone;hydrochloride is unique due to the presence of both a fluorine atom and an ethanone group, which confer distinct chemical and biological properties. Compared to other azetidine derivatives, this compound may exhibit enhanced reactivity and specificity in certain reactions and applications .
Eigenschaften
IUPAC Name |
1-(3-fluoroazetidin-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO.ClH/c1-4(8)5(6)2-7-3-5;/h7H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMUGANJFYWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CNC1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde](/img/structure/B8230024.png)


![2-(2-bromo-5-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propan-2-ol](/img/structure/B8230052.png)
![tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8230056.png)
![Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8230064.png)
![Methyl furo[3,2-b]pyridine-7-carboxylate](/img/structure/B8230073.png)
![5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8230099.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8230102.png)
![2-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8230105.png)
![3-Fluoro-9-azabicyclo[3.3.1]nonane](/img/structure/B8230109.png)
